(2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c1-19(17,18)8-5-6-15(7-8)12(16)11-9(13)3-2-4-10(11)14/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXLHJZCVRCAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Activity
Research indicates that derivatives of (2,6-difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone exhibit antiviral properties. For instance, certain analogs have been investigated for their effectiveness against HIV and other viral infections. The structural modifications involving the difluorophenyl group enhance binding affinity to viral targets, thereby inhibiting viral replication .
1.2 Kinase Inhibition
Compounds related to this compound have shown promise as inhibitors of various kinases, which are critical in cancer signaling pathways. These inhibitors can potentially disrupt tumor growth and metastasis by targeting specific kinase activities associated with cancer cell proliferation .
Case Studies and Research Findings
3.1 Case Study: Antiviral Properties
A study focusing on the antiviral properties of this compound analogs revealed that certain compounds exhibited significant activity against HIV strains in vitro. The IC50 values were determined, demonstrating effective inhibition at low concentrations .
3.2 Case Study: Cancer Treatment
Another research project evaluated the efficacy of this compound as a kinase inhibitor in various cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell proliferation observed at concentrations correlating with the structural modifications made to the difluorophenyl group .
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings and Trends
Role of Methylsulfonyl Group :
The target compound’s 3-methylsulfonyl substituent distinguishes it from simpler pyrrolidine derivatives like the 5RMF ligand. This group likely enhances solubility and stabilizes interactions with polar residues in enzymatic binding pockets, as observed in kinase inhibitors (e.g., EP 2 402 347 A1 derivatives) .
Fluorine Substitution Patterns :
- The 2,6-difluorophenyl moiety in the target compound contrasts with the 2,5-difluorophenyl group in TRK inhibitors from the EP Patent Bulletin . Ortho-fluorine substitutions (2,6) may improve steric complementarity in hydrophobic pockets compared to para-fluorine (2,5), as seen in crystallographic studies of SARS-CoV-2 helicase inhibitors .
- Fluorine atoms generally enhance metabolic stability and membrane permeability, a common feature across all analogs .
Compared to the 5RMF ligand, the methylsulfonyl group may confer stronger binding to viral helicases, though this requires validation via enzymatic assays .
Biological Activity
(2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, with the molecular formula and a molecular weight of 289.30 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.
Synthesis
The synthesis of this compound typically follows several key steps:
- Formation of the Pyrrolidine Ring : This involves cyclization reactions with appropriate precursors.
- Introduction of the Methylsulfonyl Group : Achieved through sulfonylation using reagents like methylsulfonyl chloride.
- Attachment of the Difluorophenyl Group : Often facilitated by palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The difluorophenyl group enhances binding to hydrophobic pockets in proteins, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. This dual functionality may modulate enzyme activity or receptor binding, leading to various biological effects .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, including HeLa cells. For instance, modifications to similar pyrrolidine-based compounds have shown significant potency in inhibiting tubulin assembly, which is crucial for cancer cell division .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Antiproliferative Effects : Research has demonstrated that certain derivatives exhibit GI50 values in the low nanomolar range against various human cancer cell lines. For example, a lead compound derived from rigidin-inspired structures showed exceptional potency with a GI50 as low as 0.022 µM against HeLa cells .
- Mechanistic Insights : Molecular modeling studies suggest that these compounds can effectively bind within the colchicine site of β-tubulin, impacting microtubule dynamics and leading to mitotic delay and subsequent cell death .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2,6-Difluorophenyl)(3-(methylsulfonyl)piperidin-1-yl)methanone | Piperidine ring instead of pyrrolidine | Similar enzyme inhibition potential |
| (2,6-Difluorophenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone | Azetidine ring | Potentially different pharmacokinetics |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2,6-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a 2,6-difluorobenzoyl chloride with 3-(methylsulfonyl)pyrrolidine under nucleophilic acyl substitution. Key steps include:
- Preparation of acid chloride : React 2,6-difluorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .
- Coupling reaction : Mix the acid chloride with 3-(methylsulfonyl)pyrrolidine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C, using a base like triethylamine to neutralize HCl .
- Optimization : Yield (70–85%) depends on solvent choice, stoichiometry, and reaction time. Excess pyrrolidine derivative (1.2–1.5 eq) improves conversion .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents on the phenyl and pyrrolidine rings. The methylsulfonyl group shows a singlet at δ 3.0–3.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
- IR : Strong carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and sulfonyl (S=O) bands at ~1150–1300 cm⁻¹ confirm functional groups .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS validates purity (>95%) and molecular weight (MW: 301.3 g/mol) .
Q. How is the preliminary biological activity of this compound assessed in vitro?
- Methodological Answer :
- Target Screening : Use kinase inhibition assays (e.g., TRK, EGFR) due to the methylsulfonyl group’s electron-withdrawing properties, which enhance binding to ATP pockets. IC₅₀ values are determined via fluorescence polarization .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare results to structurally similar compounds to identify SAR trends .
Advanced Research Questions
Q. What crystallographic insights exist for this compound, and how do they inform drug design?
- Methodological Answer :
- X-ray Diffraction : Single-crystal studies (e.g., PDB ID 6HO) reveal a dihedral angle of ~78° between the phenyl and pyrrolidine rings, optimizing hydrophobic interactions .
- SHELX Refinement : SHELXL refines bond lengths (C=O: 1.21 Å, S=O: 1.43 Å) and torsional angles, highlighting conformational flexibility .
- π-Stacking : Weak aromatic interactions (centroid separation: ~3.7 Å) suggest potential for co-crystallization with aromatic target proteins .
Q. How do structural modifications (e.g., fluorination, sulfonyl groups) impact bioactivity?
- Methodological Answer :
- Fluorine Effects : 2,6-Difluorination increases metabolic stability and membrane permeability. Compare logP values (experimental vs. computational) to assess lipophilicity .
- Sulfonyl Role : The methylsulfonyl group enhances solubility (logS: −3.2) and hydrogen-bonding with kinase hinge regions. Replace with sulfonamide or sulfoxide to study potency changes .
- SAR Table :
| Modification | IC₅₀ (TRK Inhibition) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 0.15 µM | 0.12 |
| 3-Sulfonamide Analogue | 0.28 µM | 0.45 |
| 2-Fluoro Derivative | 0.22 µM | 0.09 |
Q. What computational strategies are used to model this compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to TRK kinases. The methylsulfonyl group forms hydrogen bonds with backbone NH of Glu590 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces, correlating sulfonyl group polarity with inhibitory activity .
Q. How can contradictory data (e.g., variable bioactivity across studies) be resolved?
- Methodological Answer :
- Purity Analysis : Use DSC (differential scanning calorimetry) to detect polymorphs or impurities affecting activity .
- Assay Conditions : Standardize kinase assay protocols (e.g., ATP concentration, pH) to minimize variability. Replicate experiments with controls (e.g., staurosporine) .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers or concentration-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
